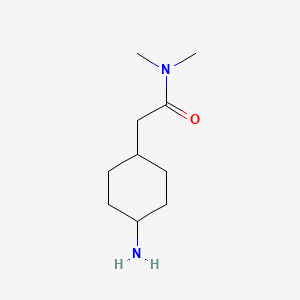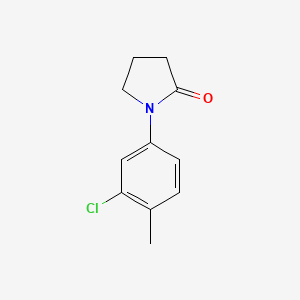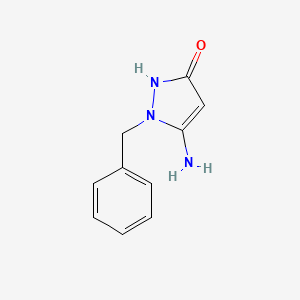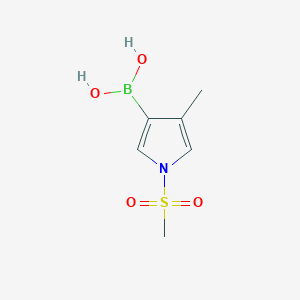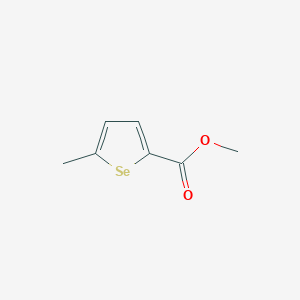
Methyl 5-methylselenophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methylselenophene-2-carboxylate is an organoselenium compound with the molecular formula C7H8O2Se and a molecular weight of 203.1 g/mol This compound is a derivative of selenophene, a five-membered heterocyclic compound containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylselenophene-2-carboxylate typically involves the reaction of 5-methylselenophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar conditions as in laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-methylselenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or iodine (I2) can be used under mild conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated selenophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-methylselenophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium.
Medicine: There is interest in its potential anticancer properties, as selenium compounds have been shown to exhibit anticancer activity.
Industry: It may be used in the development of novel materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of Methyl 5-methylselenophene-2-carboxylate is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to the modulation of oxidative stress pathways and the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Thiophene derivatives: These compounds have a sulfur atom instead of selenium and exhibit different chemical reactivity and biological activity.
Furan derivatives: These compounds contain an oxygen atom in the ring and are known for their aromaticity and reactivity.
Indole derivatives: These compounds have a nitrogen atom in the ring and are widely studied for their biological activities.
Uniqueness: Methyl 5-methylselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for further research .
Propiedades
Fórmula molecular |
C7H8O2Se |
|---|---|
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
methyl 5-methylselenophene-2-carboxylate |
InChI |
InChI=1S/C7H8O2Se/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 |
Clave InChI |
DCFCSZGXBCTKLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C([Se]1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
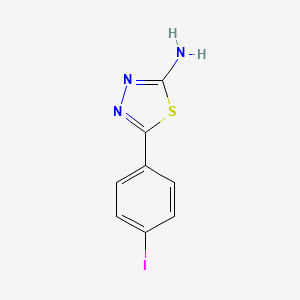

![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
